molecular formula C17H20N2O B248231 3-[benzyl(methyl)amino]-N-phenylpropanamide

3-[benzyl(methyl)amino]-N-phenylpropanamide

Katalognummer B248231
Molekulargewicht: 268.35 g/mol
InChI-Schlüssel: NFELZTYMRABDFX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[benzyl(methyl)amino]-N-phenylpropanamide, also known as N-Benzyl-N-methylphenethylamine, is a chemical compound that belongs to the class of amphetamines. It is a psychoactive drug that acts as a stimulant and is known to increase focus, attention, and alertness. This compound has gained significant attention in recent years due to its potential use in scientific research.

Wirkmechanismus

The mechanism of action of 3-[benzyl(methyl)amino]-N-phenylpropanamide involves its ability to inhibit the reuptake of dopamine and norepinephrine. This leads to an increase in the concentration of these neurotransmitters in the synaptic cleft, resulting in increased stimulation of the postsynaptic neuron.
Biochemical and Physiological Effects:
The use of 3-[benzyl(methyl)amino]-N-phenylpropanamide has been shown to have various biochemical and physiological effects. It has been found to increase the release of dopamine and norepinephrine, leading to increased alertness, focus, and attention. This compound has also been shown to increase heart rate, blood pressure, and body temperature.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using 3-[benzyl(methyl)amino]-N-phenylpropanamide in lab experiments include its ability to act as a potent dopamine and norepinephrine reuptake inhibitor, which makes it a useful tool in the study of these neurotransmitters' roles in various physiological processes. However, the limitations of using this compound include its potential for abuse and its potential side effects, such as increased heart rate and blood pressure.

Zukünftige Richtungen

There are several potential future directions for the use of 3-[benzyl(methyl)amino]-N-phenylpropanamide in scientific research. One potential direction is the study of its effects on various neurological disorders, such as attention deficit hyperactivity disorder (ADHD) and Parkinson's disease. Another potential direction is the development of new drugs based on the structure of this compound, which may have improved efficacy and fewer side effects. Additionally, the use of this compound in combination with other drugs may lead to the development of new treatments for various diseases.

Synthesemethoden

The synthesis of 3-[benzyl(methyl)amino]-N-phenylpropanamide can be achieved by various methods. One of the most common methods involves the reaction of benzylamine with alpha-bromopropiophenone in the presence of sodium hydroxide. This reaction leads to the formation of N-benzyl-N-methylphenethylamine, which is then converted to 3-[benzyl(methyl)amino]-N-phenylpropanamide by reacting it with benzoyl chloride.

Wissenschaftliche Forschungsanwendungen

The potential use of 3-[benzyl(methyl)amino]-N-phenylpropanamide in scientific research is vast. It has been found to have significant potential in the fields of neuroscience, pharmacology, and medicinal chemistry. This compound is known to act as a potent dopamine and norepinephrine reuptake inhibitor, which makes it a useful tool in the study of these neurotransmitters' roles in various physiological processes.

Eigenschaften

Produktname

3-[benzyl(methyl)amino]-N-phenylpropanamide

Molekularformel

C17H20N2O

Molekulargewicht

268.35 g/mol

IUPAC-Name

3-[benzyl(methyl)amino]-N-phenylpropanamide

InChI

InChI=1S/C17H20N2O/c1-19(14-15-8-4-2-5-9-15)13-12-17(20)18-16-10-6-3-7-11-16/h2-11H,12-14H2,1H3,(H,18,20)

InChI-Schlüssel

NFELZTYMRABDFX-UHFFFAOYSA-N

SMILES

CN(CCC(=O)NC1=CC=CC=C1)CC2=CC=CC=C2

Kanonische SMILES

CN(CCC(=O)NC1=CC=CC=C1)CC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.